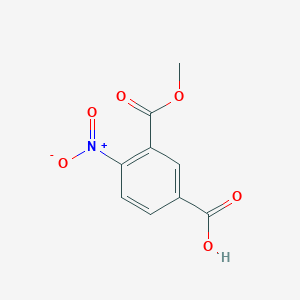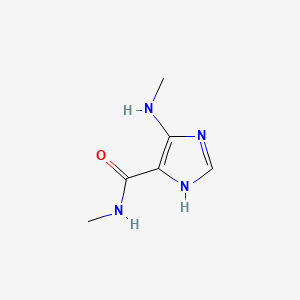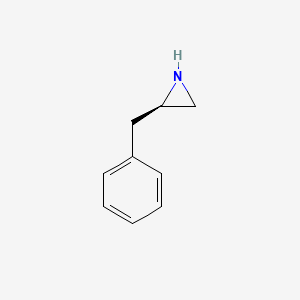
2-Fluoro-1H-bencimidazol
Descripción general
Descripción
“2-Fluoro-1H-benzimidazole” is a chemical compound with the molecular formula C7H5FN2 . It has a molecular weight of 136.12600 . The compound is part of the benzimidazole family, which is known for its wide range of therapeutic applications such as anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic .
Synthesis Analysis
The synthesis of benzimidazole derivatives, including “2-Fluoro-1H-benzimidazole”, often involves the reaction of ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent . The structure of the synthesized compounds is usually identified by FTIR, NMR, and HRMS .
Molecular Structure Analysis
The benzimidazole ring system is a key component in many biologically active molecules . The structure of “2-Fluoro-1H-benzimidazole” includes a benzimidazole core, which is a privileged lead nucleus widely used in the design of many biologically active molecules .
Chemical Reactions Analysis
Benzimidazole derivatives, including “2-Fluoro-1H-benzimidazole”, have been found to exhibit various chemical reactions. For instance, they can react with ortho-phenylenediamines and benzaldehydes in the presence of an oxidation agent to form benzimidazoles .
Aplicaciones Científicas De Investigación
Ajuste de la Luminiscencia
El compuesto se ha utilizado en el campo de la detección molecular fluorescente . Específicamente, se ha utilizado en combinación con la Estructura de Imidazolato Zeolítico-8 (ZIF-8), un marco metal-orgánico, para capturar pequeñas moléculas y mejorar la fluorescencia . Esta aplicación podría ser particularmente útil en el desarrollo de nuevos sensores.
Agentes Anticancerígenos
Los derivados de benzimidazol, incluyendo el 2-Fluoro-1H-bencimidazol, se han estudiado por su potencial como agentes anticancerígenos . La presencia de ciertos grupos funcionales en el andamio de benzimidazol puede influir significativamente en la actividad anticancerígena . Esta investigación podría conducir al desarrollo de nuevos tratamientos contra el cáncer, más eficaces.
Actividad Antioxidante
Se ha descubierto que los benzimidazoles, incluido el this compound, tienen actividad antioxidante . Esta propiedad podría tener diversas aplicaciones en el campo médico, particularmente en el tratamiento de enfermedades causadas por el estrés oxidativo.
Agentes de Terapia de Captura de Neutrones de Boro (BNCT)
El compuesto se ha utilizado para evaluar varios agentes BNCT . La BNCT es un tipo de radioterapia que se utiliza para tratar ciertos tipos de cáncer. La intensidad de la fluorescencia del compuesto después de reaccionar con el ácido bórico es suficiente para visualizar la distribución intracelular del ácido bórico .
Agentes Antibacterianos
Se ha informado que los benzimidazoles tienen propiedades antibacterianas . Esto podría conducir al desarrollo de nuevos antibióticos, particularmente para organismos resistentes.
Sondas Biológicas
El alto rendimiento de fluorescencia del compuesto lo hace adecuado para su uso como sonda biológica . Esto podría tener diversas aplicaciones en la investigación biológica y el diagnóstico médico.
Mecanismo De Acción
Target of Action
2-Fluoro-1H-benzimidazole, like other benzimidazole derivatives, is known to interact with various biological targets. The primary targets of 2-Fluoro-1H-benzimidazole are often enzymes or proteins that play crucial roles in cellular processes . The specific targets can vary depending on the substitution pattern around the benzimidazole nucleus .
Mode of Action
The mode of action of 2-Fluoro-1H-benzimidazole involves its interaction with these targets, leading to changes in their function. For instance, benzimidazole derivatives have been found to exert their antitumor activity through versatile mechanisms of action such as DNA alkylation, DNA binding, disturbing tubulin polymerization or depolymerization, enzyme inhibition, antiangiogeneic, and signal transduction inhibitors .
Biochemical Pathways
The interaction of 2-Fluoro-1H-benzimidazole with its targets can affect various biochemical pathways. For example, it may inhibit the polymerization of tubulin, a key protein involved in cell division . This can lead to the disruption of cell division and ultimately cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
The pharmacokinetics of 2-Fluoro-1H-benzimidazole, including its absorption, distribution, metabolism, and excretion (ADME) properties, can significantly impact its bioavailability. It’s worth noting that the linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity of 2-substituted benzimidazole-based compounds .
Result of Action
The result of 2-Fluoro-1H-benzimidazole’s action at the molecular and cellular level is often a change in cell behavior or viability. For instance, in the context of cancer, the compound’s interaction with its targets and subsequent disruption of cellular processes can lead to the death of cancer cells .
Direcciones Futuras
Benzimidazole and its derivatives, including “2-Fluoro-1H-benzimidazole”, continue to be a focus of research due to their wide range of biological activities . Future research may focus on further exploring the therapeutic potential of these compounds, particularly in the field of cancer treatment .
Análisis Bioquímico
Biochemical Properties
2-Fluoro-1H-benzimidazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The fluorine atom in its structure enhances its binding affinity and specificity towards certain biological targets. For instance, 2-Fluoro-1H-benzimidazole has been shown to inhibit the activity of specific enzymes involved in DNA replication and repair, such as topoisomerases . Additionally, it interacts with proteins involved in cell signaling pathways, modulating their activity and leading to altered cellular responses .
Cellular Effects
The effects of 2-Fluoro-1H-benzimidazole on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Fluoro-1H-benzimidazole has been observed to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . It also affects gene expression by binding to specific transcription factors, thereby altering the transcriptional activity of target genes . Furthermore, 2-Fluoro-1H-benzimidazole impacts cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cellular proliferation and growth .
Molecular Mechanism
At the molecular level, 2-Fluoro-1H-benzimidazole exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, 2-Fluoro-1H-benzimidazole inhibits the activity of topoisomerases by stabilizing the enzyme-DNA complex, preventing the relaxation of supercoiled DNA and ultimately leading to DNA damage . Additionally, it can act as an enzyme inhibitor or activator, depending on the target enzyme and the cellular context . Changes in gene expression induced by 2-Fluoro-1H-benzimidazole are often mediated through its interaction with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 2-Fluoro-1H-benzimidazole in laboratory settings can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro studies have shown that 2-Fluoro-1H-benzimidazole is relatively stable under physiological conditions, maintaining its activity over extended periods . In vivo studies indicate that the compound may undergo metabolic degradation, leading to the formation of inactive metabolites . Long-term exposure to 2-Fluoro-1H-benzimidazole has been associated with sustained inhibition of cellular proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 2-Fluoro-1H-benzimidazole vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth in cancer models . At higher doses, 2-Fluoro-1H-benzimidazole can induce toxic effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing significant adverse effects .
Metabolic Pathways
2-Fluoro-1H-benzimidazole is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . The metabolic pathways of 2-Fluoro-1H-benzimidazole play a crucial role in determining its pharmacokinetic properties and overall efficacy .
Transport and Distribution
The transport and distribution of 2-Fluoro-1H-benzimidazole within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, such as P-glycoprotein . Once inside the cell, 2-Fluoro-1H-benzimidazole can bind to intracellular proteins, influencing its localization and accumulation . The distribution of 2-Fluoro-1H-benzimidazole within tissues is also influenced by its lipophilicity and ability to cross biological barriers, such as the blood-brain barrier .
Subcellular Localization
The subcellular localization of 2-Fluoro-1H-benzimidazole is critical for its activity and function. The compound is predominantly localized in the nucleus, where it interacts with DNA and nuclear proteins . This nuclear localization is facilitated by specific targeting signals and post-translational modifications that direct 2-Fluoro-1H-benzimidazole to the nucleus . Additionally, the compound can localize to other subcellular compartments, such as the mitochondria, where it exerts its effects on mitochondrial function and apoptosis .
Propiedades
IUPAC Name |
2-fluoro-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQNWWNMESYKTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00517345 | |
| Record name | 2-Fluoro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00517345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57160-78-8 | |
| Record name | 2-Fluoro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00517345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![2,7-Dimethyl-6-nitrobenzo[d]thiazole](/img/structure/B1590510.png)